2,4-Diiodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Description
2,4-Diiodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronate ester derivative characterized by a phenol core substituted with two iodine atoms at the 2- and 4-positions and a pinacol boronate group at the 5-position. This compound is structurally analogous to other halogenated arylboronates, which are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic frameworks .
Properties
IUPAC Name |
2,4-diiodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BI2O3/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)9(15)6-8(7)14/h5-6,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLLRYGYSHUXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2I)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BI2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diiodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves multiple steps, starting from simpler precursorsThe reaction conditions often require the use of iodine and a suitable oxidizing agent to achieve the iodination, while the dioxaborolane group can be introduced using a boronic ester and a palladium catalyst under Suzuki coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust and scalable catalysts and reagents to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenol derivatives .
Scientific Research Applications
2,4-Diiodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki coupling reactions.
Biology: The compound can be used to label biomolecules with iodine for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 2,4-Diiodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to participate in various chemical reactions due to the presence of reactive iodine and boron atoms. The iodine atoms can undergo electrophilic substitution reactions, while the boron-containing dioxaborolane group can participate in Suzuki coupling reactions. These reactions enable the compound to form new carbon-carbon bonds and introduce functional groups into organic molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Reactivity and Electronic Effects
- Halogen Substituents : The diiodo derivative’s iodine atoms confer steric bulk and polarizability, which may slow cross-coupling kinetics compared to chloro- or bromo-substituted analogs. However, iodine’s weaker C–I bond (vs. C–Cl or C–Br) could enhance oxidative addition in palladium-catalyzed reactions .
- Boron Electronic Effects: The electron-withdrawing boronate group at the 5-position stabilizes the phenol’s hydroxyl proton (predicted pKa ~7–8), similar to dichloro analogs .
Research Findings and Data
Table 1: Physicochemical Properties of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
